molecular formula C15H16N2O4 B4568039 [5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

Cat. No.: B4568039
M. Wt: 288.30 g/mol
InChI Key: SXKPRLHIONCNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine is 288.11100700 g/mol and the complexity rating of the compound is 360. The solubility of this chemical has been described as >43.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Morpholine derivatives have been synthesized and evaluated for their potential in various applications. For instance, derivatives incorporating morpholine moiety have shown good molluscicidal effects, indicating their potential in pest control applications (Duan et al., 2014). Additionally, the crystal structure of specific morpholine derivatives has been determined, providing insights into their molecular configuration and potential interactions (M. Yusof & B. Yamin, 2005).

Antimicrobial and Antitumor Activities

  • Morpholine derivatives have been explored for their antimicrobial properties. Some newly synthesized 1,2,4-triazole derivatives, for example, showed good to moderate activities against test microorganisms, highlighting their potential in the development of new antimicrobials (H. Bektaş et al., 2010). Furthermore, specific morpholine derivatives have been found to possess enhanced antitumor activity in vivo, suggesting their use in cancer treatment protocols (Xiuxiu Jin et al., 2015).

Vasorelaxant Agents

  • Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and demonstrated significant vasodilatation properties. These findings suggest the potential of morpholine derivatives in the development of new vasorelaxant agents (G. S. Hassan et al., 2014).

Enzyme Inhibition

  • Research on morpholine derivatives has also extended to enzyme inhibition, with specific compounds exhibiting significant α-glucosidase inhibitory potential. This suggests their utility in managing diseases like diabetes (E. Menteşe et al., 2020).

Imaging Agents for Parkinson's Disease

  • Synthesis of specific morpholine-based compounds for potential use as PET imaging agents in Parkinson's disease has been reported, indicating the role of morpholine derivatives in neurological research (Min Wang et al., 2017).

Properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-4-2-3-11(9-12)14-10-13(16-21-14)15(18)17-5-7-20-8-6-17/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPRLHIONCNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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